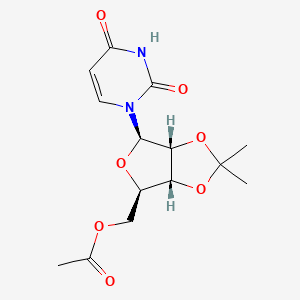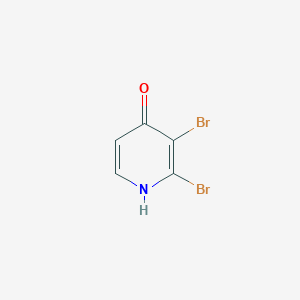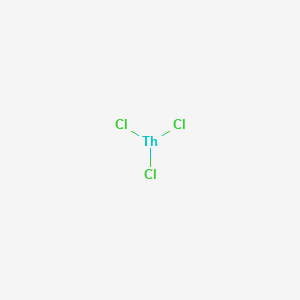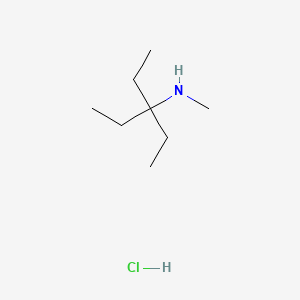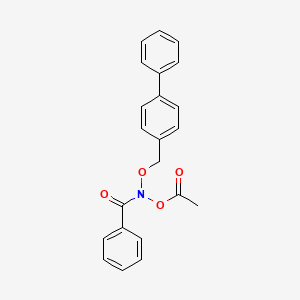
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound with a molecular formula of C28H50O8 This compound is characterized by the presence of an octylphenoxy group attached to a hexaoxaicosan backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-octylphenol with a suitable polyether compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in substitution reactions, where the octyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Investigated for its potential role in biological systems as a membrane-modifying agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Comparación Con Compuestos Similares
Similar Compounds
Nonylphenol ethoxylates: Similar in structure but with a nonyl group instead of an octyl group.
Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)phenyl ether: Another compound with a similar polyether backbone but different alkyl substituents.
Uniqueness
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is unique due to its specific octylphenoxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
32742-88-4 |
|---|---|
Fórmula molecular |
C28H50O8 |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C28H50O8/c1-2-3-4-5-6-7-8-27-9-11-28(12-10-27)36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29/h9-12,29H,2-8,13-26H2,1H3 |
Clave InChI |
IZCAZGDGLZWLNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



